2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used as a reference standard in various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) typically involves the deuteration of 2-pyridylacetic acidThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, ensuring high purity and consistent isotope labeling. The reaction conditions are optimized to achieve maximum deuterium incorporation while maintaining the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For nucleophilic substitution, the products are typically substituted pyridylacetic acid derivatives .
Scientific Research Applications
2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) is primarily related to its stable isotope labeling. The deuterium atoms in the compound allow for precise tracking and identification in analytical techniques. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or drug development .
Comparison with Similar Compounds
Similar Compounds
2-Pyridylacetic Acid Hydrochloride: The non-deuterated version of the compound, used in similar applications but without the benefits of stable isotope labeling.
2-Pyridineacetic Acid: Another related compound with similar chemical properties but lacking the deuterium atoms.
Uniqueness
2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical techniques. This makes it particularly valuable in research and industrial applications where tracking and identification of specific atoms or functional groups are crucial .
Properties
Molecular Formula |
C7H8ClNO2 |
---|---|
Molecular Weight |
179.63 g/mol |
IUPAC Name |
2,2-dideuterio-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D,5D2; |
InChI Key |
MQVISALTZUNQSK-UNJHBGEESA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])([2H])C(=O)O)[2H])[2H].Cl |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.